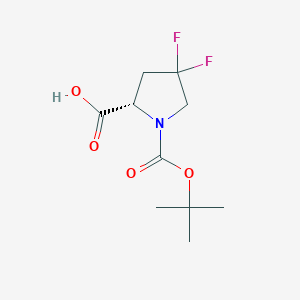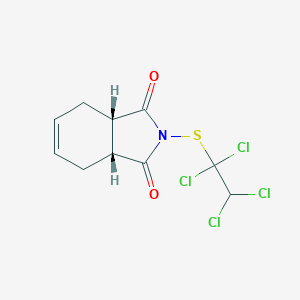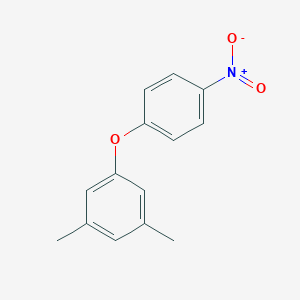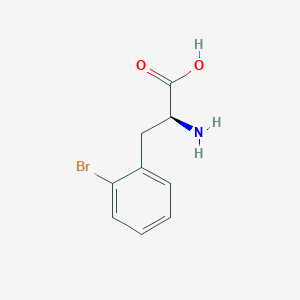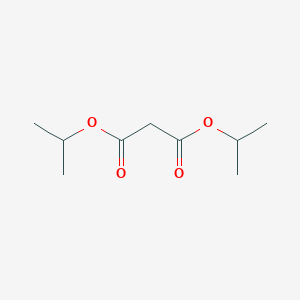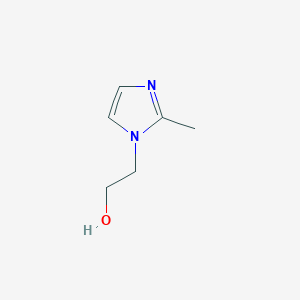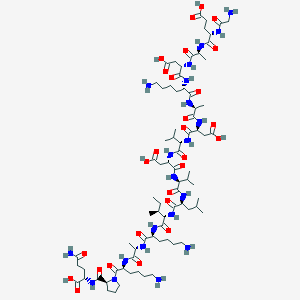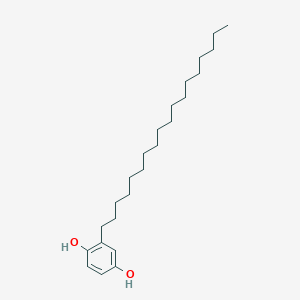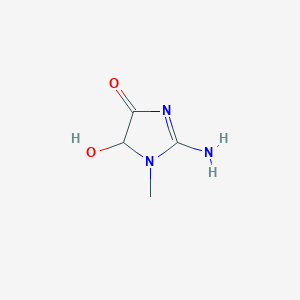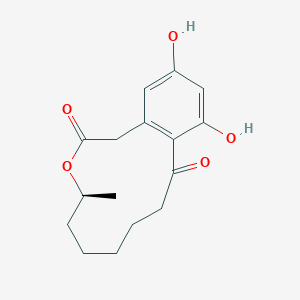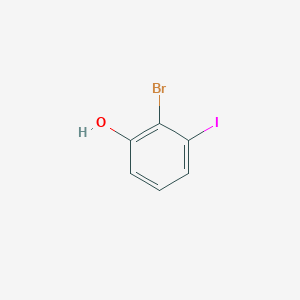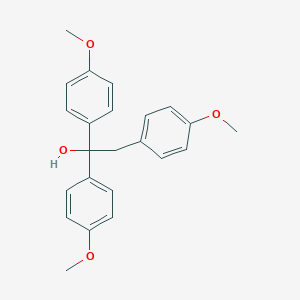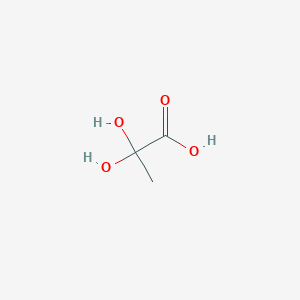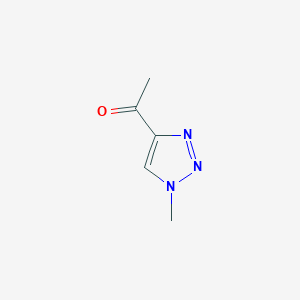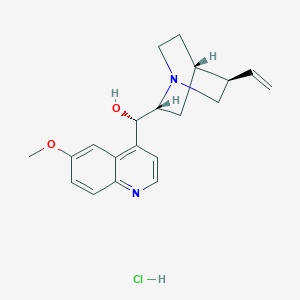
Quinidine hydrochloride
説明
Quinidine is a medication used to help keep the heart beating normally in people with certain heart rhythm disorders, usually after other treatments have failed . It is also used to treat a life-threatening form of malaria . Quinidine is a D-isomer of quinine present in the bark of the Cinchona tree and similar plant species .
Synthesis Analysis
Quinidine is a stereoisomer of quinine, originally derived from the bark of the cinchona tree . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized . The reaction mechanisms are discussed, and the reaction conditions and yields of the target products are also provided .
Molecular Structure Analysis
Quinidine is a class IA antiarrhythmic agent . Its molecular weight is 324.43 . The chemical formula of Quinidine is C20H24N2O2 .
Chemical Reactions Analysis
Quinidine prolongs cellular action potential by blocking sodium and potassium currents . An oxidative degradation of quinine or quinidine by a cleavage of C-9-4′ bond leads to quincorine or quincoridine, respectively, preserving the configuration at C-8 chiral center .
Physical And Chemical Properties Analysis
The volume of distribution of quinidine is typically 2–3 L/kg in healthy young adults . The elimination half-life is about 6–8 hours in adults . Quinidine clearance typically proceeds at 3–5 mL/min/kg in adults .
科学的研究の応用
Cardiology
Scientific Field
Application Summary
Quinidine is a medication that is used to treat a number of disorders of the heart, including atrial fibrillation and ventricular arrhythmia . It works by slowing the electrical conduction in the heart, suppressing abnormal rhythms of the heart, and reducing the heart’s responsiveness to abnormal electrical impulses .
Methods of Application
Quinidine is typically administered orally in the form of a tablet. The dosage depends on the patient’s medical condition, response to treatment, and other medications the patient may be taking .
Results or Outcomes
Quinidine has been shown to be effective in treating certain types of heart rhythm disorders. However, it has potential side effects and its use needs to be carefully monitored .
Malaria Treatment
Scientific Field
Medical Science - Infectious Diseases
Application Summary
Quinine, a major component of Quinidine, is an antidote to malaria. The discovery and application of it have saved millions of malaria patients .
Methods of Application
Quinine is used for clinical treatment of not only falciparum malaria caused by chloroquine-resistant strains of plasmodium falciparum but also plasmodium vivax malaria .
Results or Outcomes
Biological activity study proved that quinine could kill all kinds of parasite schizonts; it mainly affects the life cycle of the parasite by effectively controlling the developmental conditions .
Stereochemistry
Scientific Field
Application Summary
Quinidine, a major component of Cinchona alkaloids, has been successfully applied in stereochemistry . Stereochemistry is the study of how molecules in three-dimensional space are arranged and how they can be manipulated .
Methods of Application
Quinidine is used as a chiral stationary phase for enantioselective chromatography . This method allows the separation of enantiomers, which are molecules that are mirror images of each other .
Results or Outcomes
The use of Quinidine in stereochemistry has led to the development of new methods for the synthesis of complex organic molecules . It has also contributed to a better understanding of the properties and behaviors of molecules in three-dimensional space .
Antimalarial Drug Resistance
Scientific Field
Medical Science - Pharmacology
Application Summary
Quinine, a major component of Quinidine, is used to treat malaria caused by chloroquine-resistant strains of Plasmodium falciparum . This is particularly important as resistance to antimalarial drugs is a growing problem .
Methods of Application
Quinine is administered to patients who have been diagnosed with malaria caused by chloroquine-resistant strains of Plasmodium falciparum . The dosage and duration of treatment depend on the patient’s condition and the severity of the disease .
Results or Outcomes
Quinine has been shown to be effective in treating malaria caused by chloroquine-resistant strains of Plasmodium falciparum . However, the use of Quinine needs to be carefully monitored due to potential side effects .
Organic Chemistry
Scientific Field
Application Summary
Quinidine has been successfully applied in organic chemistry . It has stimulated an intense research, both on chemical structure elucidation (initially by chemical methods) as well as on the total synthesis .
Methods of Application
Quinidine is used in the synthesis of complex organic molecules . It has also contributed to a better understanding of the properties and behaviors of molecules .
Results or Outcomes
The use of Quinidine in organic chemistry has led to the development of new methods for the synthesis of complex organic molecules . It has also contributed to a better understanding of the properties and behaviors of molecules .
Safety And Hazards
特性
IUPAC Name |
(S)-[(2R,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2.ClH/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;1H/t13-,14-,19+,20-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSFSRMTJJPTCW-VJAUXQICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quinidine hydrochloride | |
CAS RN |
85135-88-2, 1668-99-1 | |
| Record name | Cinchonan-9-ol, 6′-methoxy-, dihydrochloride, (9S)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85135-88-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinidine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1668-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinidine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001668991 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (9S)-6'-methoxycinchonan-9-ol monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.267 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINIDINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4P5V5597B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



